2,6-bis[(1E)-(hydroxyimino)methyl]-4-methylphenol
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Overview
Description
2,6-bis[(1E)-(hydroxyimino)methyl]-4-methylphenol is a chemical compound known for its unique structure and properties It is characterized by the presence of hydroxyimino groups attached to a methylphenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis[(1E)-(hydroxyimino)methyl]-4-methylphenol typically involves the reaction of 2,6-diformyl-4-methylphenol with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous or alcoholic medium, often at elevated temperatures to facilitate the formation of the hydroxyimino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,6-bis[(1E)-(hydroxyimino)methyl]-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyimino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino groups to amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as acyl chlorides or alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
2,6-bis[(1E)-(hydroxyimino)methyl]-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,6-bis[(1E)-(hydroxyimino)methyl]-4-methylphenol exerts its effects is largely dependent on its interaction with molecular targets. The hydroxyimino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, disrupt microbial cell walls, or scavenge free radicals, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2,6-diformyl-4-methylphenol: The precursor in the synthesis of 2,6-bis[(1E)-(hydroxyimino)methyl]-4-methylphenol.
2,6-bis[(1E)-(hydroxyimino)methyl]phenol: Lacks the methyl group at the 4-position.
4-methyl-2,6-dihydroxybenzaldehyde: Similar structure but with hydroxyl groups instead of hydroxyimino groups.
Uniqueness
This compound is unique due to the presence of both hydroxyimino groups and a methyl group on the phenol ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,6-bis[(E)-hydroxyiminomethyl]-4-methylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6-2-7(4-10-13)9(12)8(3-6)5-11-14/h2-5,12-14H,1H3/b10-4+,11-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOUQFXLZJMDMT-ZVSIBQGLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=NO)O)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)/C=N/O)O)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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